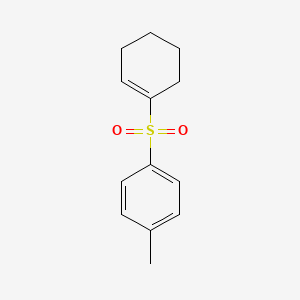

1-(Cyclohex-1-ene-1-sulfonyl)-4-methylbenzene

描述

属性

IUPAC Name |

1-(cyclohexen-1-ylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEVCORIQNDMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323181 | |

| Record name | 1-(Cyclohex-1-ene-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67963-03-5 | |

| Record name | NSC403302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Cyclohex-1-ene-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXENYL P-TOLYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sulfonylation via Sulfonyl Chloride Intermediates

- The typical approach begins with the preparation of a cyclohexene sulfonyl chloride or sulfinyl derivative.

- This intermediate is then reacted with 4-methylbenzene derivatives (such as p-tolyl compounds) to form the sulfonylated product.

- The reaction conditions often involve the use of bases and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres (argon) at room temperature or slightly elevated temperatures.

- Purification is achieved by silica gel chromatography to isolate the desired sulfonylated product.

Palladium-Catalyzed Cross-Coupling Methods

Recent advances have introduced palladium-catalyzed cross-coupling reactions for constructing sulfonyl linkages more efficiently:

- Using palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 combined with bases like cesium fluoride (CsF) or DBU.

- Organoboron reagents such as 1-cyclohexen-1-yl-boronic acid serve as coupling partners with aryl halides (e.g., 4-methyl-iodobenzene).

- The reaction is typically conducted in THF or dioxane under argon atmosphere at room temperature or with microwave irradiation to accelerate the process.

- This method allows for high yields and regioselectivity in forming this compound.

Base-Induced Sulfoxide-Sulfenate Rearrangement

A notable method involves the base-induced rearrangement of sulfoxide intermediates:

- Starting from 2-sulfinyl derivatives of sulfonyl compounds, treatment with bases such as DBU triggers rearrangement to form the sulfonylated product.

- This method has been demonstrated in the synthesis of related sulfinyl and sulfonyl compounds with good yield and selectivity.

- The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography.

Detailed Experimental Procedures

General Procedure for Sulfonylation (Adapted from Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Cyclohexene derivative + Sulfonyl chloride | Stirred in THF or DMF under argon at room temperature |

| 2 | Base addition (e.g., CsF, DBU) | To facilitate nucleophilic substitution |

| 3 | Palladium catalyst (e.g., Pd(PPh3)4) | Added to catalyze cross-coupling |

| 4 | Reaction monitoring by TLC | Until starting materials disappear |

| 5 | Workup | Filtration through celite, solvent removal under vacuum |

| 6 | Purification | Column chromatography on silica gel using ethyl acetate or dichloromethane as eluents |

Microwave-Assisted Synthesis

- Microwave irradiation at approximately 115 °C for 15 minutes in a sealed vial can accelerate the reaction.

- This method is particularly effective for coupling aryl halides with sulfonamide derivatives in the presence of Mo(CO)6 and Pd(OAc)2 catalysts.

- The product is isolated by filtration and flash chromatography, yielding high purity sulfonylated compounds.

Research Findings and Yields

- Using palladium-catalyzed coupling of 1-cyclohexen-1-yl-boronic acid with 4-methyl-iodobenzene under CsF and Pd(PPh3)4 in THF, yields of over 85% have been reported.

- Base-induced sulfoxide-sulfenate rearrangement methods yield sulfonylated products with high regioselectivity and purity, confirmed by NMR and mass spectrometry.

- Microwave-assisted methods with Mo(CO)6 and Pd catalysts yield sulfonylated products in 85-93% yield within short reaction times.

Analytical Data Supporting Synthesis

| Parameter | Typical Data for this compound |

|---|---|

| 1H NMR (CDCl3) | Aromatic protons at δ ~7.2-7.7 ppm, methyl singlet at δ ~2.4 ppm, cyclohexene protons between δ 2.0-3.0 ppm |

| 13C NMR | Signals consistent with aromatic carbons, sulfonyl carbon shifts, and cyclohexene carbons |

| Mass Spectrometry | Molecular ion peak consistent with C13H16O2S (Molecular weight ~244 g/mol) |

| Purity | Confirmed by HPLC and TLC monitoring during synthesis |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonyl chloride route | Cyclohexene sulfonyl chloride, 4-methylbenzene derivative, base | RT, inert atmosphere, solvent THF/DMF | 70-85 | Requires sulfonyl chloride intermediate |

| Pd-catalyzed cross-coupling | 1-cyclohexen-1-yl-boronic acid, 4-methyl-iodobenzene, Pd(PPh3)4, CsF | RT, THF, argon | 85-90 | High selectivity, mild conditions |

| Base-induced rearrangement | Sulfoxide intermediates, DBU base | RT, inert atmosphere | 80-88 | Rearrangement mechanism, good regioselectivity |

| Microwave-assisted coupling | Aryl halide, sulfonamide, Mo(CO)6, Pd(OAc)2, DBU | 115 °C, 15 min, microwave | 85-93 | Rapid synthesis, high yield |

化学反应分析

1-(Cyclohex-1-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols

科学研究应用

Drug Development

1-(Cyclohex-1-ene-1-sulfonyl)-4-methylbenzene has been investigated as a scaffold for developing neurotropic drugs. Recent studies have highlighted its ability to induce neurite outgrowth in neuronal cell cultures, indicating potential applications in treating neurodegenerative diseases and promoting nerve regeneration .

Case Study: Neurotropic Activity

- A study demonstrated that derivatives of this compound could enhance neurite outgrowth in PC12 cells and dorsal root ganglion neurons. The compound was tested for safety and efficacy through various pharmacological assays, showing promise as a candidate for further preclinical development .

Photocatalytic Reactions

The compound has been utilized in visible-light-induced radical addition-elimination reactions involving sulfonyl chlorides and allyl bromides. This method presents a novel approach to synthesizing complex organic molecules with high efficiency and selectivity .

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Radical Addition-Elimination | Involves sulfonyl chlorides and allyl bromides | |

| Gold-Catalyzed Aminocyclization | Tandem aminocyclization/1,3-sulfonyl migration |

Polymer Chemistry

In materials science, the incorporation of sulfonyl groups into polymer backbones has been shown to improve thermal stability and mechanical properties. Compounds like this compound can serve as monomers or crosslinkers in the synthesis of advanced polymeric materials.

Environmental Applications

The environmental impact of sulfonyl compounds is also under investigation. The degradation pathways of such compounds are crucial for assessing their ecological safety. Research indicates that understanding the environmental fate of these compounds can lead to safer applications in various industrial processes .

作用机制

The mechanism of action of 1-(Cyclohex-1-ene-1-sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclohexene ring and methylbenzene moiety contribute to the compound’s overall stability and reactivity .

相似化合物的比较

Comparative Analysis with Similar Sulfonyl-Substituted Compounds

Structural and Electronic Comparisons

Compound A : (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide

- Key Differences :

- The sulfonamide group replaces the sulfonyl linkage, introducing hydrogen-bonding capability.

- A dihydroxycyclohexyl ethyl chain replaces the cyclohexene ring, increasing polarity and hydrophilicity.

- Impact: Enhanced solubility in polar solvents compared to the target compound. Potential for biological activity due to sulfonamide and hydroxyl groups .

Compound B : 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

- Key Differences: A phenoxyethyl group replaces the cyclohexene ring. The ether (phenoxy) group introduces electron-donating effects, contrasting with the electron-withdrawing cyclohexene-sulfonyl group.

- Impact : Reduced electrophilicity at the sulfonyl group compared to the target compound. Likely higher thermal stability due to aromatic substitution .

Compound C : Benzene, 1-methyl-4-[[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]

- Key Differences :

- The cyclohexene ring is substituted with three methyl groups, increasing steric bulk.

- A methylene bridge connects the sulfonyl group to the cyclohexene.

- Impact : Steric hindrance may reduce reactivity in nucleophilic substitution reactions. Trimethyl substitution could enhance lipophilicity and alter crystal packing .

Compound D : 4-Methylsulfonylbenzyl chloride

- Key Differences :

- A chloromethyl group replaces the methyl substituent on the benzene ring.

- The sulfonyl group is directly bonded to a methyl group rather than cyclohexene.

- Impact : Higher reactivity due to the chloromethyl group, enabling facile nucleophilic substitutions. Simpler structure may lower melting point compared to the target compound .

Physicochemical Properties

生物活性

1-(Cyclohex-1-ene-1-sulfonyl)-4-methylbenzene, also known by its chemical formula C₁₃H₁₆O₂S, is an organic compound characterized by a cyclohexene ring with a sulfonyl group and a para-methylphenyl group. This compound has garnered attention for its potential biological activities, which may serve as a lead compound for drug discovery efforts.

Chemical Structure and Properties

The unique structure of this compound includes:

- Cyclohexene Ring : Contributes to its reactivity and potential for various chemical transformations.

- Sulfonyl Group (-SO₂-) : Enhances the compound's chemical properties and interactions in biological systems.

- Para-Methylphenyl Group : Influences the compound's reactivity and biological interactions.

The molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonyl functional group is known to enhance the interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Enzyme Inhibition

Studies have demonstrated that this compound may inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has been suggested that sulfonyl compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to anti-inflammatory effects, making it a candidate for further pharmacological studies.

Study on Neurotropic Activity

A relevant study focused on methylene-cycloalkylacetate (MCA), a compound structurally related to this compound. The study found that MCA stimulated neurite outgrowth in neuronal cells, indicating potential neurotropic activity. The findings suggested that similar compounds could interact with G protein-coupled receptors (GPCRs), which are essential targets in neuropharmacology .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that the compound does not significantly affect liver or kidney functions at tested doses, suggesting a favorable safety profile for further exploration in drug development .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。